3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
Description
Significance of Functionalized Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry
The introduction of functional groups onto the biphenyl core is essential for its use as an intermediate in the synthesis of more complex molecules. arabjchem.org Functionalized biphenyls are crucial building blocks in the development of pharmaceuticals, with derivatives showing a wide range of biological activities, including antimicrobial and anti-inflammatory properties. arabjchem.orgresearchgate.net
The process of creating these derivatives often involves modern synthetic methods like the Suzuki-Miyaura coupling reaction, which allows for the versatile and selective formation of C-C bonds between the phenyl rings. biosynce.comresearchgate.net The ability to modify the substitution pattern on the biphenyl rings allows chemists to control the molecule's conformation and electronic properties. nih.gov This adaptability makes functionalized biphenyls valuable in creating materials for organic light-emitting diodes (OLEDs) and as intermediates for various organic compounds like emulsifiers and optical brighteners. rsc.orgwikipedia.org
The Role of Halogen and Methoxy (B1213986) Substituents in Modulating Biphenyl Amine Properties for Research
The specific properties of a biphenyl amine derivative are heavily influenced by the nature and position of its substituents. In the case of 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, the fluorine and methoxy groups play critical roles in defining its chemical character for research purposes.
Properties Influenced by Fluorine Substitution
| Property | Effect of Fluorine | Scientific Rationale |
|---|---|---|
| Metabolic Stability | Increased | The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. tandfonline.com |
| Binding Affinity | Enhanced | Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within protein binding pockets. benthamscience.com |
| Lipophilicity | Modulated | The C-F bond is more lipophilic than the C-H bond, which can alter a molecule's distribution and transport properties. benthamscience.commdpi.com |
| Acidity (pKa) | Altered | Fluorine's strong electron-withdrawing nature increases the acidity of nearby functional groups. acs.orgmdpi.com |
Methoxy Substituents: The methoxy group (-OCH3) is another prevalent substituent in chemical research, particularly in drug discovery. nih.gov It can influence a molecule's physicochemical properties, ligand-target binding, and absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govconsensus.app The methoxy group is considered non-lipophilic when attached to an aromatic ring and can act as a hydrogen bond acceptor. tandfonline.com This functionality allows it to explore protein pockets and potentially improve binding affinity. tandfonline.comyoutube.com
Properties Influenced by Methoxy Substitution
| Property | Effect of Methoxy Group | Scientific Rationale |
|---|---|---|
| Binding Interactions | Can improve potency | Acts as a hydrogen bond acceptor, forming interactions within protein binding sites. tandfonline.comyoutube.com |
| Physicochemical Properties | Modulates solubility | Can contribute to solubility and hydrogen-bonding interactions. |
| Lipophilicity | Generally neutral on aromatic rings | Has a minimal effect on the lipophilicity of aromatic systems. tandfonline.com |
| Metabolic Profile | Can be a site of metabolism | The methoxy group can be subject to metabolic oxidation. tandfonline.com |
In the specific compound this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating (by resonance) methoxy group creates a unique electronic environment on the biphenyl scaffold, making it a subject of interest for further research and development in various chemical fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXXLMDZOTSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602483 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867287-99-8 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1â??-Biphenyl]-4-amine, 3-fluoro-3'-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Fluoro 3 Methoxy 1,1 Biphenyl 4 Amine and Analogues
Established Cross-Coupling Strategies for Biphenyl (B1667301) Formation
The construction of the biaryl core is the pivotal step in the synthesis of 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for this transformation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems. nih.govuliege.be This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of fluorinated biphenyl derivatives, this method has proven to be highly effective. mdpi.com
A plausible and efficient route to this compound via Suzuki-Miyaura coupling would involve the reaction of a protected 4-amino-2-fluorophenyl boronic acid derivative with 3-bromoanisole (B1666278) or 3-iodoanisole. The amino group is often protected, for instance as a trifluoroacetamide, to enhance stability and prevent side reactions. uliege.be A variety of palladium catalysts can be employed, with palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands being common choices. nih.gov The choice of base, such as potassium carbonate or cesium carbonate, and solvent, typically a mixture of an organic solvent like dioxane or toluene (B28343) with water, is crucial for optimizing the reaction yield. mdpi.com
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | High |
| 3-Bromo-2,4,6-trimethylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DME/H₂O | Moderate to High |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on graphene | K₂CO₃ | DMF/H₂O | Good |
Buchwald-Hartwig Amination Routes for Biaryl Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While its primary application is the synthesis of arylamines from aryl halides and amines, it can be strategically employed in the synthesis of biphenylamines. One approach involves the initial formation of a biphenyl compound with a leaving group (e.g., a halogen) at the 4-position, followed by amination.
For the synthesis of this compound, a suitable precursor would be 4-bromo-3-fluoro-3'-methoxy[1,1'-biphenyl]. This intermediate could then be subjected to Buchwald-Hartwig amination conditions. A significant challenge in this final step is the use of ammonia (B1221849) or its equivalents to introduce the primary amine group. nih.gov Due to the difficulties in handling gaseous ammonia and potential side reactions, ammonia surrogates such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a hydrolysis step to reveal the primary amine. nih.gov The choice of palladium catalyst and ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.org
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Aryl Bromide | Ammonia (gas) | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene |
| Aryl Chloride | Benzophenone Imine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane |
| Aryl Triflate | LiHMDS | Pd(OAc)₂ / RuPhos | LiHMDS | THF |
Functional Group Interconversions and Derivatization Routes
Functional group interconversions and derivatizations are essential for introducing the required substituents and for the synthesis of analogues of this compound.
Halogenation and Amination Sequences for Biphenylamine Synthesis
A common strategy in the synthesis of complex aromatic compounds involves the introduction of functional groups through a sequence of halogenation followed by nucleophilic substitution. For the synthesis of the target compound, a pre-formed 3-fluoro-3'-methoxybiphenyl (B1608219) could be nitrated at the 4-position. Subsequent reduction of the nitro group would then yield the desired 4-amine.
Alternatively, a halogen, such as bromine or iodine, could be introduced at the 4-position of the biphenyl core. This halogenated intermediate can then be converted to the primary amine via a variety of methods, including the aforementioned Buchwald-Hartwig amination or through a classical nucleophilic aromatic substitution reaction if the ring is sufficiently activated.
Selective Derivatization of the Amine, Fluoro, and Methoxy (B1213986) Functional Groups
The functional groups present in this compound offer multiple sites for selective derivatization to generate a library of analogues.
Amine Group: The primary amine is a versatile handle for a wide range of transformations. It can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or converted to a variety of other nitrogen-containing functional groups. Reagents such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene can be used for the derivatization of amino groups, which is useful for analytical purposes. mdpi.com
Fluoro Group: The fluorine atom is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. However, its presence influences the electronic properties of the aromatic ring and can be a key determinant of the molecule's biological activity.
Methoxy Group: The methoxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. This O-demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can be alkylated or acylated to introduce a variety of substituents.
Asymmetric Synthesis and Chiral Resolution Strategies for Biphenyl Amine Stereoisomers
Due to restricted rotation around the biaryl bond, substituted biphenyls can exist as stable atropisomers. The synthesis of enantiomerically pure biphenyl amines is of great interest, particularly in drug discovery.
Asymmetric synthesis of these compounds can be achieved through enantioselective cross-coupling reactions. The use of chiral ligands in the Suzuki-Miyaura reaction can induce asymmetry during the formation of the biaryl bond, leading to the preferential formation of one enantiomer. nih.gov
Alternatively, a racemic mixture of the biphenyl amine can be separated into its constituent enantiomers through chiral resolution. This can be achieved by several methods:
Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine. rsc.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers. google.com
| Resolving Agent | Type of Interaction | Separation Method |
|---|---|---|
| Tartaric Acid Derivatives | Diastereomeric Salt Formation | Fractional Crystallization |
| Camphorsulfonic Acid | Diastereomeric Salt Formation | Fractional Crystallization |
| Chiral Carboxylic Acids | Diastereomeric Salt Formation | Fractional Crystallization |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 Fluoro 3 Methoxy 1,1 Biphenyl 4 Amine
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional and multidimensional NMR experiments would provide a complete picture of the 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Investigations of Aromatic and Aliphatic Regions
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the methoxy (B1213986) and amine groups.
Aromatic Region (approx. 6.5-7.5 ppm): The spectrum would feature a complex set of multiplets corresponding to the seven aromatic protons. The protons on the fluorinated ring are influenced by the electron-donating amine (-NH₂) group and the electron-withdrawing fluorine (-F) atom. The protons on the methoxy-substituted ring are influenced by the electron-donating methoxy (-OCH₃) group. Spin-spin coupling between adjacent protons (ortho, meta, and para couplings) and through-space coupling to the fluorine atom will result in complex splitting patterns. For instance, the proton ortho to the fluorine atom is expected to appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
Aliphatic Region: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would likely appear around 3.8 ppm. mdpi.com The two protons of the primary amine (-NH₂) would produce a broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which can be sensitive to solvent and concentration. chemicalbook.comucl.ac.uk
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display 13 distinct signals, one for each unique carbon atom in the molecule.
Aromatic Region (approx. 110-165 ppm): The twelve aromatic carbons would resonate in this region. The carbon directly attached to the fluorine atom (C-3) is expected to show a large one-bond carbon-fluorine coupling constant (¹J(C,F)), appearing as a doublet. Other carbons on this ring will show smaller two- and three-bond couplings (²J(C,F) and ³J(C,F)). The chemical shifts are influenced by the substituents; for example, the carbon attached to the amine group (C-4) and the carbon attached to the methoxy group (C-3') would be shifted downfield. oregonstate.eduresearchgate.net
Aliphatic Region: The methoxy carbon (-OCH₃) is expected to resonate as a singlet around 55-56 ppm. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H (Amine) | ~3.5 - 4.5 (broad s) | - |
| H (Methoxy) | ~3.8 (s) | - |
| Aromatic H's | ~6.5 - 7.5 (multiplets) | - |
| C-OCH₃ | - | ~55.5 |
| Aromatic C's | - | ~110 - 165 |
Fluorine-19 (¹⁹F) NMR Analysis of Fluorinated Biphenyl (B1667301) Systems
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift for a fluorine on an aromatic ring typically appears in the range of -100 to -140 ppm relative to the standard CFCl₃. colorado.edualfa-chemistry.com This signal would be split into a multiplet due to coupling with nearby ortho- and meta-protons, providing further confirmation of its position on the biphenyl scaffold.
Multidimensional and Advanced NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to trace the connectivity of protons within each of the two aromatic rings.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to show entire spin systems. This would clearly identify all protons belonging to the fluoro-amino-phenyl ring as one system and all protons of the methoxy-phenyl ring as another.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY would be critical in establishing the relative orientation of the two phenyl rings by showing correlations between protons on opposite rings that are spatially proximate.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to assign the chemical shifts of all protonated carbons.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. libretexts.org
C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption in the 1580-1650 cm⁻¹ range. orgchemboulder.com
C-O Stretching: The C-O stretching of the aromatic ether (methoxy group) would result in a strong absorption, typically around 1250 cm⁻¹. pearson.comspectroscopyonline.com
C-F Stretching: A strong band corresponding to the C-F stretch is expected in the 1100-1300 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibration would likely be found between 1250 and 1335 cm⁻¹. orgchemboulder.com
Predicted FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium-Weak |
| N-H Bend | 1580 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic C-O Stretch | ~1250 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
Mass Spectrometry for Molecular Composition and Fragmentation Pathway Elucidation (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₂FNO), the calculated monoisotopic mass is 217.09029 Da. HRMS would be able to confirm this mass with high precision (typically to within 5 ppm).
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. wikipedia.org Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺˙) is formed and can undergo subsequent fragmentation. A plausible fragmentation pathway for this compound would involve:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatics is the loss of a methyl group to form a stable [M-15]⁺ ion.
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose a molecule of CO, leading to an [M-15-28]⁺ ion.
Alpha-cleavage: Cleavage of the bond between the two phenyl rings could occur, though this is typically less favorable for stable aromatic systems. libretexts.orglibretexts.org
Loss of HCN: Fragmentation involving the amine group could lead to the loss of a neutral HCN molecule from the fluorinated ring fragment.
Predicted High-Resolution Mass Spectrometry Data (Based on the molecular formula C₁₃H₁₂FNO)
| Ion | Predicted Exact Mass (m/z) | Formula |
|---|---|---|
| [M+H]⁺ | 218.0976 | C₁₃H₁₃FNO⁺ |
| [M+Na]⁺ | 240.0795 | C₁₃H₁₂FNNaO⁺ |
| [M]⁺˙ | 217.0903 | C₁₃H₁₂FNO⁺˙ |
Predicted data derived from PubChem. uni.lu
Single Crystal X-Ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the definitive solid-state structure. This technique would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral (torsion) angle between the two phenyl rings, which indicates the degree of twisting from planarity in the solid state.
Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, several types of non-covalent interactions are expected to play a role:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H), potentially forming bonds with the nitrogen of a neighboring amine group (N-H···N) or the oxygen of a methoxy group (N-H···O). These would be the strongest and most structure-directing interactions. mdpi.com
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure. nih.gov
The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.
Computational and Theoretical Chemistry Studies of 3 Fluoro 3 Methoxy 1,1 Biphenyl 4 Amine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into the electron distribution, molecular geometry, and energy landscape.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy conformation on the potential energy surface. mdpi.comnih.gov
For substituted biphenyls, a key geometrical parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. In 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, the fluorine, methoxy (B1213986), and amine groups will dictate the final, lowest-energy conformation. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to optimize the geometry and calculate thermodynamic properties. researchgate.netmdpi.com The results of such calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Biphenyl (B1667301) Moiety This table presents typical data obtained from DFT calculations on similar biphenyl structures to illustrate the outputs of the methodology.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (inter-ring) Bond Length | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |
| Phenyl Ring Dihedral Angle | The twist angle between the planes of the two phenyl rings. | 35° - 50° |
| C-F Bond Length | The length of the bond between a carbon atom and the fluorine substituent. | ~1.35 Å |
| C-O (methoxy) Bond Length | The length of the bond between a carbon atom and the oxygen of the methoxy group. | ~1.36 Å |
| C-N (amine) Bond Length | The length of the bond between a carbon atom and the nitrogen of the amine group. | ~1.40 Å |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comscribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the electron-donating amine and methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom can influence the LUMO. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution across the molecule. researchgate.net From these energies, several reactivity indices can be derived to quantify the molecule's chemical behavior.
Table 2: Key Reactivity Indices Derived from FMO Analysis
| Reactivity Index | Formula | Description |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
Quantitative Structure-Property Relationship (QSPR) Modeling of Functionalized Biphenyls
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical correlation between a specific property (like boiling point, solubility, or biological activity) and a set of numerical values, known as molecular descriptors, that characterize the molecule's structure.
For functionalized biphenyls, QSPR models can predict a wide range of physicochemical and biological properties. The development of a robust QSPR model involves several key steps: compiling a dataset of molecules with known property values, calculating a large number of molecular descriptors for each molecule, selecting the most relevant descriptors using statistical methods, and finally, generating and validating a mathematical model. nih.govnih.gov Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build these models. nih.gov The predictive power of a QSPR model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
Molecular descriptors are numerical representations of a molecule's chemical information. They can be categorized into several classes, each capturing different aspects of the molecular structure.
Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, and bond counts.
Geometrical Descriptors (3D): These are derived from the three-dimensional coordinates of the molecule. They include information about molecular surface area, volume, and moments of inertia, which are crucial for understanding intermolecular interactions.
Quantum Chemical Descriptors: These are highly informative descriptors calculated using quantum mechanics, often from DFT or other methods. They include dipole moment, polarizability, HOMO and LUMO energies, and atomic charges. These descriptors provide deep insight into the electronic properties that govern molecular interactions and reactivity.
Mechanistic Investigations through Computational Reaction Pathway Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points on the PES, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states.
Furthermore, analyzing the geometry and electronic structure of the transition state provides critical insights into how bonds are formed and broken. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products, providing a detailed "movie" of the atomic motions along the reaction path.
Elucidation of Catalytic Cycles and Transition States in Biphenyl Synthesis
The synthesis of biphenyl compounds often involves catalytic processes, such as the Suzuki-Miyaura coupling reaction. nih.govresearchgate.net Computational studies are instrumental in mapping out the complete catalytic cycle for such reactions. This involves identifying the elementary steps, including oxidative addition, transmetalation, and reductive elimination. A critical aspect of these studies is the characterization of transition states, which are the highest energy points along the reaction coordinate and determine the kinetics of the reaction.
By employing methods like density functional theory (DFT), researchers can model the geometries and energies of reactants, intermediates, products, and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that influence reaction rates and yields. For instance, in related palladium-catalyzed cross-coupling reactions, computational analysis has been used to clarify the roles of ligands and additives in stabilizing transition states and promoting the desired chemical transformation.
A detailed computational study elucidating the specific catalytic cycles and transition states involved in the synthesis of this compound is not available in the reviewed literature.
Understanding Reaction Intermediates and Energetic Profiles
By mapping the potential energy surface, stable intermediates and the energy barriers between them can be identified. This information is crucial for optimizing reaction conditions to favor the formation of the desired product and minimize side reactions. The energetic profile, which plots the energy of the system as the reaction progresses, can reveal whether a reaction is exothermic or endothermic and can highlight the rate-determining step.
Specific research detailing the reaction intermediates and energetic profiles for the synthesis of this compound has not been identified in the available literature.
Hirshfeld Surface Analysis for Characterizing Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.govnajah.edu This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystalline environment.
Several properties can be mapped onto the Hirshfeld surface to highlight specific aspects of intermolecular interactions. These include:
dnorm : A normalized contact distance that identifies regions of close intermolecular contact. Negative values, often colored in red, indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov
Shape Index and Curvedness : These properties describe the shape of the surface and can reveal complementary packing motifs. nih.gov
The table below illustrates the types of data that can be obtained from a Hirshfeld surface analysis for a given compound, showing the percentage contribution of various intermolecular contacts.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | Varies |
| C···H/H···C | Varies |
| O···H/H···O | Varies |
| N···H/H···N | Varies |
| F···H/H···F | Varies |
While Hirshfeld surface analysis is a powerful technique for understanding crystal packing, a specific analysis for this compound was not found in the reviewed scientific literature.
Chemical Reactivity and Derivatization Pathways of 3 Fluoro 3 Methoxy 1,1 Biphenyl 4 Amine
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. longdom.org The regiochemical outcome of such reactions on 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine is governed by the directing effects of the existing substituents on the two distinct phenyl rings. libretexts.org
The reactivity of the two rings towards electrophiles is significantly different.
Ring A (substituted with -NH₂ and -F): The primary amine (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.com This effect strongly stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. wikipedia.org Conversely, the fluorine (-F) atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it also acts as an ortho, para-director through resonance. libretexts.org In this ring, the potent activating effect of the amine group dominates, making Ring A significantly more nucleophilic than Ring B and directing incoming electrophiles primarily to the positions ortho to the amine (C3 and C5).
Ring B (substituted with -OCH₃): The methoxy (B1213986) (-OCH₃) group is also a strong activating, ortho, para-directing substituent, donating electron density through resonance. organicchemistrytutor.com It directs electrophiles to the C2', C4', and C6' positions.
Given the superior activation provided by the amine group, electrophilic substitution is expected to occur preferentially on Ring A. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. askthenerd.com Due to the strong activation, reactions like bromination may proceed even without a Lewis acid catalyst, potentially leading to polysubstitution if not carefully controlled.
| Reaction Type | Typical Reagents | Predicted Major Substitution Position(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 and/or C3 (on Ring A) | The strong acidic conditions can protonate the amine group, forming an -NH₃⁺ group, which is a meta-director and strongly deactivating. This can complicate the reaction outcome. |
| Bromination | Br₂, FeBr₃ (or no catalyst) | C5 and/or C3 (on Ring A) | Polybromination is possible due to the strong activation by the amine group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 (on Ring A) | The amine group must be protected (e.g., as an amide) as it would otherwise complex with the Lewis acid catalyst, deactivating the ring. nih.gov |
| Sulfonation | Fuming H₂SO₄ | C5 (on Ring A) | Similar to nitration, the amine group will be protonated to anilinium, which can influence the reaction. |
Reactions Involving the Amine Functional Group
The primary aromatic amine is a versatile functional group, serving as a key site for derivatization through various nucleophilic and transformative reactions.
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile.
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amine group during other transformations, such as Friedel-Crafts acylation. mdpi.com
Alkylation: Direct alkylation with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts.
Arylation: A more controlled and widely used method for forming C-N bonds with other aromatic rings is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows the amine to be coupled with a variety of aryl halides or triflates, providing access to a wide range of diarylamine structures. wikipedia.orgorganic-chemistry.org
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-(3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)acetamide |
| Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) ligand, Base (e.g., NaOtBu) | N-Aryl-3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine |
The conversion of the primary aromatic amine into a diazonium salt is one of its most significant transformations, opening pathways to a vast array of other functional groups.
Diazotization and Sandmeyer Reactions: Treatment of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields an aryl diazonium salt. organic-chemistry.org This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). In the presence of copper(I) salts (CuX), the diazonium salt can be converted into various functionalities in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This provides a route to introduce substituents that are difficult to install via direct electrophilic substitution. nih.gov
Complexation: The nitrogen lone pair can also act as a ligand, coordinating to various metal centers to form metal complexes. This property can be exploited in catalysis or for the development of materials with specific electronic properties.
Transformations of the Methoxy Substituent
The methoxy group (-OCH₃) is an ether, which is generally stable under many reaction conditions. However, it can be cleaved to reveal a phenolic hydroxyl group (-OH) using strong reagents. The most common method for aryl methyl ether cleavage is treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). nih.gov This transformation can be highly selective, particularly with Lewis acids that can coordinate to the ether oxygen, facilitating nucleophilic attack on the methyl group. thieme-connect.de The resulting phenol (B47542) can then undergo its own set of characteristic reactions, such as O-acylation or O-alkylation.
Regioselective Transformations Induced by Fluorine
The fluorine atom, despite its electron-withdrawing nature, plays a crucial role in directing certain types of reactions, most notably directed ortho-metalation (DoM).
While fluorine deactivates the ring towards electrophilic attack, its high electronegativity can increase the acidity of the adjacent (ortho) protons. In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, a proton at the C2 position (ortho to the fluorine) can be selectively abstracted. researchgate.netpsu.edu This generates a potent aryllithium nucleophile. This lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group specifically at the C2 position, a regiochemical outcome that is often difficult to achieve through other means. acs.org Fluorine is recognized as one of the most powerful directing groups for this type of transformation. researchgate.net
Mechanistic Investigations of Key Organic Reactions
While specific mechanistic studies on this compound are not widely published, the mechanisms of its key transformations are well-established in organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com This is typically the slow, rate-determining step as it temporarily disrupts aromaticity. longdom.org In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the substituted product. askthenerd.com The stability of the intermediate σ-complex determines the regioselectivity; activating groups like -NH₂ and -OCH₃ stabilize intermediates with attack at the ortho and para positions through resonance. wikipedia.org
Buchwald-Hartwig Amination: This reaction follows a catalytic cycle involving a palladium complex. wikipedia.org The cycle begins with the oxidative addition of an aryl halide to a Pd(0) catalyst. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by a base to form a palladium amide. The final step is reductive elimination, which forms the new C-N bond and regenerates the Pd(0) catalyst. organic-chemistry.org
Sandmeyer Reaction: The reaction of a diazonium salt with a copper(I) halide is believed to proceed through a single-electron transfer (SET) mechanism. The Cu(I) species transfers an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. This aryl radical then abstracts a halogen from the resulting Cu(II) halide species, forming the final aryl halide product and regenerating the Cu(I) catalyst. wikipedia.org
Advanced Applications in Chemical Synthesis and Materials Science Research
A Versatile Building Block in Organic Synthesis
The strategic placement of functional groups on the biphenyl (B1667301) scaffold of 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine makes it a highly versatile building block in the field of organic synthesis. sigmaaldrich.comsigmaaldrich.com Organic building blocks are fundamental functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com The presence of the amine, fluorine, and methoxy (B1213986) groups allows for a variety of chemical transformations, enabling chemists to introduce this biphenyl unit into larger, more intricate structures.
The utility of this compound extends to the synthesis of complex organic molecules. Its structure is amenable to various coupling reactions, a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, the amine group can be readily diazotized and subsequently replaced, or it can participate in condensation reactions to form imines. nih.gov The fluorine and methoxy groups influence the reactivity of the aromatic rings, directing further substitutions and modifications. This controlled reactivity is crucial for the step-wise assembly of elaborate molecular frameworks.
The biphenyl unit is a privileged scaffold in medicinal chemistry and materials science. rsc.org this compound serves as an excellent precursor for the synthesis of more complex biaryl compounds and for the construction of heterocyclic systems. nih.gov The amine functionality can be a key component in cyclization reactions to form nitrogen-containing heterocycles. For example, it can react with diketones or other bifunctional electrophiles to generate fused ring systems. Furthermore, the inherent biaryl structure can be further functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional aryl or heteroaryl groups, leading to the creation of extended conjugated systems with potential applications in optoelectronics. rsc.org
Contributions to Catalysis
The amine functionality and the biphenyl framework of this compound and its derivatives are pivotal in the development of novel ligands for catalysis.
Biphenyl amine derivatives are widely used as ligands in transition metal catalysis. The nitrogen atom of the amine group can coordinate to a metal center, and the biphenyl backbone provides steric bulk and electronic tuning capabilities. By modifying the amine or the biphenyl rings of this compound, a diverse library of ligands can be synthesized. These ligands can stabilize the metal center, influence its reactivity, and control the selectivity of the catalytic reaction. For instance, N-heterocyclic carbenes (NHCs), a highly valuable class of ligands in homogeneous catalysis, can be synthesized from aniline (B41778) derivatives. rutgers.edu
Chiral biphenyl amine derivatives are particularly important in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. rsc.org The axial chirality of appropriately substituted biphenyls can create a chiral environment around the metal center, enabling enantioselective transformations. While direct applications of this compound in asymmetric catalysis are not extensively documented, its structural motif is present in more complex chiral ligands. The synthesis of such ligands often involves the resolution of racemic biphenyls or the use of chiral auxiliaries to direct the stereoselective synthesis. These chiral ligands have been successfully employed in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. rsc.orgresearchgate.net
A notable example of a reaction where such ligands are crucial is the Suzuki-Miyaura coupling for the construction of axially chiral biaryls. nih.govresearchgate.net The development of new chiral ligands is an active area of research, and biphenyl amines continue to be a promising scaffold. researchgate.net
Role in Materials Science Research
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, making them attractive for materials science applications. Fluorinated biphenyls, for instance, are known for their high thermal and chemical stability. rsc.org The presence of the fluorine atom in this compound can enhance properties such as metabolic stability and lipophilicity in a materials context.
The biphenyl structure itself contributes to the rigidity of the molecule, a desirable trait for the creation of ordered materials. Derivatives of this compound could potentially be used in the development of:
Liquid Crystals: The rod-like shape of biphenyls is a common feature in liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the biphenyl core can be extended through further synthesis to create materials with desirable photophysical properties for use in OLEDs. rsc.org
Polymers: The amine functionality can be used as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.
Below is a data table summarizing the potential applications based on the structural features of this compound.
| Structural Feature | Property Conferred | Potential Application Area |
| Biphenyl Core | Rigidity, π-conjugation | Liquid Crystals, OLEDs, Advanced Polymers |
| Amine Group (-NH2) | Nucleophilicity, Coordination Site | Ligand Synthesis, Polymerization, Heterocycle Formation |
| Fluorine Atom (-F) | Increased Lipophilicity, Metabolic Stability, Electronic Effects | Materials with Enhanced Stability, Bioactive Molecules |
| Methoxy Group (-OCH3) | Electron-donating, Solubilizing | Fine-tuning Electronic Properties, Improving Processability |
Precursors for Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)
The development of next-generation organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on the design of novel organic semiconductors with tailored properties. Biphenyl-based molecules are frequently explored for these applications due to their conjugated structure, which facilitates charge transport. ontosight.aiarabjchem.org The specific substitutions on the this compound scaffold make it a promising candidate for creating p-type (hole-transporting) semiconductor materials. researchgate.netbohrium.com
The individual components of the molecule contribute distinct properties:
Biphenyl Core: Provides a rigid, conjugated backbone essential for orbital overlap and efficient charge mobility.
Amine Group (-NH2): This electron-donating group can increase the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection from the anode. It also serves as a reactive site for further molecular elaboration.
Methoxy Group (-OCH3): As an electron-donating group, it further modulates the electronic properties and can enhance solubility.
Fluorine Atom (-F): The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels, which can improve the material's stability against oxidation (air stability) and tune the emission color in OLEDs. mdpi.com
Research on analogous structures, such as biphenyl enamines, has demonstrated their potential as effective charge-transporting materials. researchgate.net These studies show that subtle variations in the molecular structure can lead to significant changes in material properties like thermal stability and charge carrier mobility. researchgate.net While direct studies on this compound are limited, the performance of related compounds suggests its potential utility in creating stable and efficient organic semiconductors.
Table 1: Properties of Related Biphenyl-Based Organic Semiconductors Data based on research on analogous biphenyl enamine structures, illustrating the potential performance characteristics.
| Material ID | Structure Type | Highest Occupied Molecular Orbital (HOMO) | Thermal Stability (Td, 5% loss) | Charge Carrier Mobility (cm²/V·s) |
| BE3 | Biphenyl Enamine | -5.18 eV | 352 °C | 2 x 10⁻² |
| H3 | Biphenyl Enamine | -5.25 eV | 337 °C | 7 x 10⁻³ |
Source: Adapted from studies on biphenyl enamines for p-type semiconductors. researchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Functionalized Materials
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly determined by the choice of its constituent building blocks. The amine group on this compound makes it a suitable candidate for post-synthetic modification or for direct use as a functionalized linker after conversion to a carboxylic acid derivative.
The incorporation of fluorinated linkers into MOFs (creating F-MOFs) is a well-established strategy to impart specific properties. nih.govrsc.org The presence of fluorine within the MOF's pores can significantly enhance its hydrophobicity, leading to improved stability in the presence of moisture. researchgate.netalfa-chemistry.com This is a critical advantage for applications in gas separation and catalysis, where water can interfere with performance. nih.gov Furthermore, the electronegative fluorine atoms can create unique adsorption sites, enhancing the selectivity for capturing specific molecules like CO2 or volatile organic compounds. researchgate.net
While this specific amine has not been explicitly documented as a MOF linker, related fluorinated biphenyl dicarboxylates have been successfully used to synthesize F-MOFs. nih.gov The amine functionality offers an additional advantage, as it can be used to:
Graft other molecules within the MOF pores after its construction (post-synthetic modification).
Act as a basic site to improve the selective adsorption of acidic gases like CO2.
Serve as a coordination site for additional metal ions, creating more complex, multifunctional frameworks.
Table 2: Effects of Fluorination on Metal-Organic Framework Properties
| Property | Non-Fluorinated MOF | Fluorinated MOF (F-MOF) | Rationale for Improvement |
| Hydrophobicity | Typically hydrophilic/moderately hydrophobic | Highly hydrophobic to superhydrophobic | The low polarizability of C-F bonds repels water molecules. researchgate.net |
| Chemical Stability | Variable, can be sensitive to moisture | Generally enhanced | Increased hydrophobicity protects the metal-linker bonds from hydrolysis. alfa-chemistry.com |
| Gas Adsorption | Dependent on pore structure | Can offer enhanced selectivity | Fluorine atoms create specific adsorption sites and alter pore electrostatics. nih.gov |
| Host-Guest Interactions | Standard van der Waals, π-π stacking | Additional hydrogen bonding, dipole interactions | C-F bonds can act as weak hydrogen bond acceptors. nih.gov |
Development of Polymers with Tuned Properties
The amine functionality of this compound makes it a versatile monomer for the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.net The incorporation of the fluorinated and methoxy-substituted biphenyl unit into a polymer backbone can be used to precisely tune the material's final properties.
The introduction of fluorine-containing groups into polymers is a known method for achieving a desirable combination of characteristics: researchgate.net
Chemical Resistance: Fluorinated polymers are often less susceptible to chemical attack.
Low Dielectric Constant: The low polarizability of the C-F bond reduces the dielectric constant, making these materials suitable for microelectronics applications as insulating layers.
Low Water Absorption: The hydrophobic nature of fluorinated segments results in polymers that absorb very little moisture, ensuring stable mechanical and electrical properties in humid environments. researchgate.net
Improved Solubility: Bulky side groups and flexible ether linkages, often designed into such monomers, can disrupt polymer chain packing, leading to better solubility in organic solvents and facilitating processing. researchgate.net
Studies on polymers derived from structurally similar monomers, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, have demonstrated the utility of the biphenyl core in creating functional materials. kashanu.ac.ir The addition of fluorine to this structure, as in this compound, is expected to further enhance these properties, particularly thermal stability and dielectric performance.
Table 3: Property Comparison of High-Performance Aromatic Polymers Illustrative data based on typical values for related fluorinated and non-fluorinated aromatic polyimides.
| Property | Standard Aromatic Polyimide | Fluorinated Aromatic Polyimide | Benefit of Fluorine Incorporation |
| Glass Transition Temp. (Tg) | > 300 °C | 270–320 °C | Maintains high thermal stability. |
| Dielectric Constant (1 MHz) | 3.2–3.5 | 2.7–3.2 | Lower value is critical for microelectronic insulators. researchgate.net |
| Water Absorption (%) | 1.0–3.0 | 0.2–0.7 | Enhanced dimensional and electrical stability. researchgate.net |
| Solvent Solubility | Generally poor | Often soluble in organic solvents | Facilitates easier processing and film casting. researchgate.net |
| Optical Transparency | Often colored (yellow/brown) | Can be highly transparent/colorless | Useful for optical applications. |
Advanced Topics and Future Research Directions for 3 Fluoro 3 Methoxy 1,1 Biphenyl 4 Amine
Atropisomerism and Axial Chirality in Substituted Biphenyl (B1667301) Amine Systems
Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers, or atropisomers. wikipedia.orgchiralpedia.com In biphenyl systems, this phenomenon occurs when bulky substituents are present at the ortho-positions of the two phenyl rings, creating steric hindrance that prevents free rotation around the C-C bond connecting the rings. pharmaguideline.comyoutube.com This restricted rotation results in a molecule that is not superimposable on its mirror image, leading to axial chirality. chiralpedia.com
The structure of 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine features a fluorine atom at the 3-position and an amino group at the 4-position of one phenyl ring, and a methoxy (B1213986) group at the 3'-position of the second ring. While the primary amino and methoxy groups are not in the ortho positions, the fluorine atom at the 3-position is adjacent to the biphenyl linkage. The steric hindrance caused by this ortho-substituent, in combination with the other substituents, can lead to a significant energy barrier for rotation around the biphenyl bond. The stability of atropisomers is dependent on the height of this rotational energy barrier. youtube.com
| Factor | Description | Relevance to this compound |
|---|---|---|
| Ortho-Substituent Size | Larger substituents create greater steric hindrance and higher rotational barriers. | The fluorine atom, while not the largest substituent, contributes to the rotational barrier. |
| Number of Ortho-Substituents | Increasing the number of ortho-substituents generally increases the rotational barrier. | This compound has one ortho-substituent (fluorine). |
| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. | The atropisomeric stability of this compound will be temperature-dependent. |
| Solvent | The polarity and viscosity of the solvent can influence the rate of atropisomerization. | Solvent choice could be a tool to control conformational stability. |
Control and Application of Atropisomeric Conformations
The ability to control the atropisomeric conformation of a molecule is a significant area of research with applications in asymmetric synthesis, materials science, and drug discovery. For this compound, achieving control over its axial chirality would enable the synthesis of enantiomerically pure forms, which may exhibit distinct biological activities or material properties.
One of the primary methods to control atropisomeric conformations is through atroposelective synthesis . This involves designing a synthetic route that favors the formation of one atropisomer over the other. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by inducing central-to-axial chirality transfer. researchgate.netrsc.org For instance, a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of the biphenyl bond formation, and then subsequently removed.
Another approach is through dynamic kinetic resolution , where a racemic mixture of atropisomers is subjected to conditions that allow for their interconversion while one enantiomer is selectively removed from the equilibrium, for example, through enzymatic resolution.
The application of controlled atropisomeric conformations of biphenyl amines is particularly relevant in the field of asymmetric catalysis . Chiral biphenyl amines can serve as ligands for metal catalysts, creating a chiral environment that can induce enantioselectivity in a wide range of chemical transformations. researchgate.netresearchgate.net The specific atropisomeric form of the ligand dictates the stereochemical outcome of the catalyzed reaction.
Chiral Recognition and Resolution Studies
Once a mixture of atropisomers is synthesized, their separation and characterization are crucial. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For substituted biphenyl amines, chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative-scale separations. nih.govacs.orgnih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral shift reagents can also be employed for the analysis and characterization of atropisomers. These reagents form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals.
Chiral recognition studies aim to understand the interactions between a chiral molecule and its environment, such as a biological receptor or a chiral catalyst. For this compound, understanding how its different atropisomers interact with chiral entities is fundamental for its potential applications in medicinal chemistry and materials science. Techniques such as circular dichroism (CD) spectroscopy can provide valuable information about the absolute configuration and conformational preferences of the atropisomers in solution. nih.gov
Innovative Reaction Design and Methodologies Utilizing Functionalized Biphenyl Amine Substrates
The functional groups present in this compound—the amino group, the fluoro group, and the methoxy group—provide multiple handles for further chemical modification. This opens up possibilities for innovative reaction design and the development of novel synthetic methodologies.
The primary amino group is a versatile functional group that can participate in a wide range of reactions, including N-alkylation, N-arylation, acylation, and diazotization. These reactions can be used to introduce new functionalities and build more complex molecular architectures. Furthermore, the amino group can direct ortho-C–H functionalization, allowing for the selective introduction of substituents at the position adjacent to the amine.
The fluorine atom can influence the electronic properties of the phenyl ring and can be involved in specific types of coupling reactions. The methoxy group can also be a site for chemical modification, for example, through ether cleavage to reveal a hydroxyl group, which can then be further functionalized.
A promising area for future research is the use of this compound as a substrate in transition metal-catalyzed cross-coupling reactions . The amino group can be transformed into a diazonium salt or a triflate, which can then participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings to form new C-C, C-N, or C-O bonds. These methodologies would allow for the rapid diversification of the biphenyl scaffold.
Interdisciplinary Research with Advanced Functionalized Biphenyl Amines
The unique combination of axial chirality and versatile functional groups in this compound makes it a promising candidate for interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and nanotechnology.
In materials science , enantiomerically pure atropisomeric biphenyl amines can be used as chiral building blocks for the synthesis of novel polymers with unique optical or electronic properties. For example, they could be incorporated into the backbone of conjugated polymers to induce helical structures, leading to materials with chiroptical properties that could be used in displays or sensors. They could also be used to create chiral metal-organic frameworks (MOFs) with potential applications in asymmetric catalysis and enantioselective separations.
In medicinal chemistry , the biphenyl scaffold is a common motif in many biologically active compounds. mdpi.com The ability to synthesize and isolate specific atropisomers of this compound is of great interest, as different atropisomers can exhibit significantly different pharmacological activities and pharmacokinetic profiles. Future research could focus on synthesizing a library of derivatives based on this scaffold and screening them for various biological targets.
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine?
Answer:
The synthesis of biphenyl amines typically employs Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . For fluoro- and methoxy-substituted derivatives:
- Suzuki coupling of halogenated aryl precursors (e.g., 3-fluoro-4-bromoaniline with 3'-methoxyphenylboronic acid) using Pd(OAc)₂-P(o-tol)₃ catalysts achieves high yields (70–92%) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .
- Confirm regioselectivity using ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C3, methoxy at C3') .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopic analysis :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₂FNO₃⁺ expected m/z 249.087) .
- X-ray crystallography : Resolve torsional angles between biphenyl rings (critical for OLED applications) .
Advanced: How do fluorine and methoxy substituents influence torsional energy barriers in biphenyl systems?
Answer:
- Fluorine reduces electron density on the aromatic ring, lowering torsional barriers (V₂) due to decreased π-π repulsion. For 3-fluoro-1,1'-biphenyl, V₂ = -4.29 kcal/mol .
- Methoxy groups increase electron richness, potentially raising V₂. However, steric effects from -OCH₃ may dominate, requiring DFT calculations to disentangle electronic vs. steric contributions .
- Methodological note : Compare experimental V₂ values (via rotational spectroscopy) with computed DFT results to resolve contradictions .
Advanced: How can this compound be functionalized for optoelectronic applications (e.g., OLEDs)?
Answer:
- Derivatization strategies :
- Device integration : Use vapor deposition to fabricate thin films (≤100 nm) with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes for electroluminescence testing .
Advanced: How should researchers address contradictory pharmacological data for biphenyl amines?
Answer:
- Case study : Antimalarial vs. anticancer activity discrepancies (e.g., chloroquinoline-biphenyl hybrids vs. immunomodulatory biphenyls ).
- Experimental design :
- Perform dose-response assays (IC₅₀ comparisons) across cell lines to assess specificity.
- Use metabolomic profiling to identify off-target interactions (e.g., cytochrome P450 inhibition).
- Validate mechanisms via knockout models (e.g., CRISPR-Cas9 for target genes) .
Advanced: What catalytic systems optimize cross-coupling reactions for biphenyl amines?
Answer:
- Pd-based catalysts :
- Solvent optimization : Use toluene/ethanol (3:1) for solubility and reduced side reactions .
- Scale-up considerations : Replace flash chromatography with recrystallization (e.g., ethanol/water) for gram-scale synthesis .
Advanced: How do steric and electronic effects impact the reactivity of the amine group?
Answer:
- Steric hindrance : The 3-fluoro and 3'-methoxy groups reduce accessibility of the -NH₂ group, requiring bulky activating agents (e.g., EDC/HOBt) for acylation .
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the amine, slowing nucleophilic reactions. Counteract by using strong bases (e.g., NaH) to deprotonate -NH₂ before alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
